

2-Amino-5-(2-hydroxyethyl)thiazole CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5-(2-hydroxyethyl)thiazole
Cat. No.:	B174819

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-5-(2-hydroxyethyl)thiazole** (CAS: 105773-93-1) for Pharmaceutical Research and Development

Abstract

2-Amino-5-(2-hydroxyethyl)thiazole is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, this compound serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. The presence of both a primary amine and a primary hydroxyl group offers dual points for chemical modification, making it an attractive starting material for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis based on the Hantzsch thiazole reaction, expected characterization data, critical safety and handling procedures, and its applications in modern drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents.

Chemical Identity and Physicochemical Properties

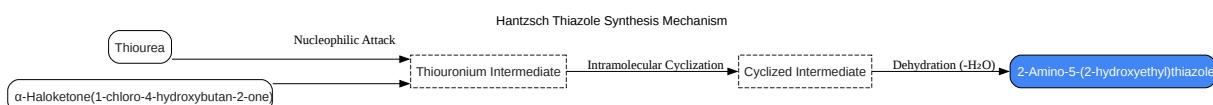
Precise identification and understanding the physicochemical properties of a compound are foundational to its application in research and development. **2-Amino-5-(2-hydroxyethyl)thiazole** is a solid at room temperature.[\[1\]](#)

Identifier	Value	Source
CAS Number	105773-93-1	[1] [2]
Molecular Formula	C ₅ H ₈ N ₂ OS	[1] [2] [3]
Molecular Weight	144.19 g/mol	[2]
IUPAC Name	2-(2-aminothiazol-5-yl)ethan-1-ol	[2]
MDL Number	MFCD13184156	[2] [3]

Table 1: Core Identifiers for **2-Amino-5-(2-hydroxyethyl)thiazole**

The physical properties of the compound are summarized below. While experimental data is available for the melting point, other values are predicted, providing a useful baseline for experimental design.

Property	Value	Notes
Physical State	Solid	[1]
Melting Point	98.5 °C	Experimental [1]
Boiling Point	330.2 ± 17.0 °C at 760 Torr	Predicted [1]
Density	1.376 ± 0.06 g/cm ³	Predicted [1]
Refractive Index	1.647	Predicted [1]


Table 2: Physicochemical Properties

Synthesis and Mechanism

The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis, a robust and well-established method involving the condensation of an α -haloketone with a thiourea.[\[4\]](#)[\[5\]](#) This approach is directly applicable to the preparation of **2-Amino-5-(2-hydroxyethyl)thiazole**.

Principle of Synthesis: The Hantzsch Thiazole Synthesis

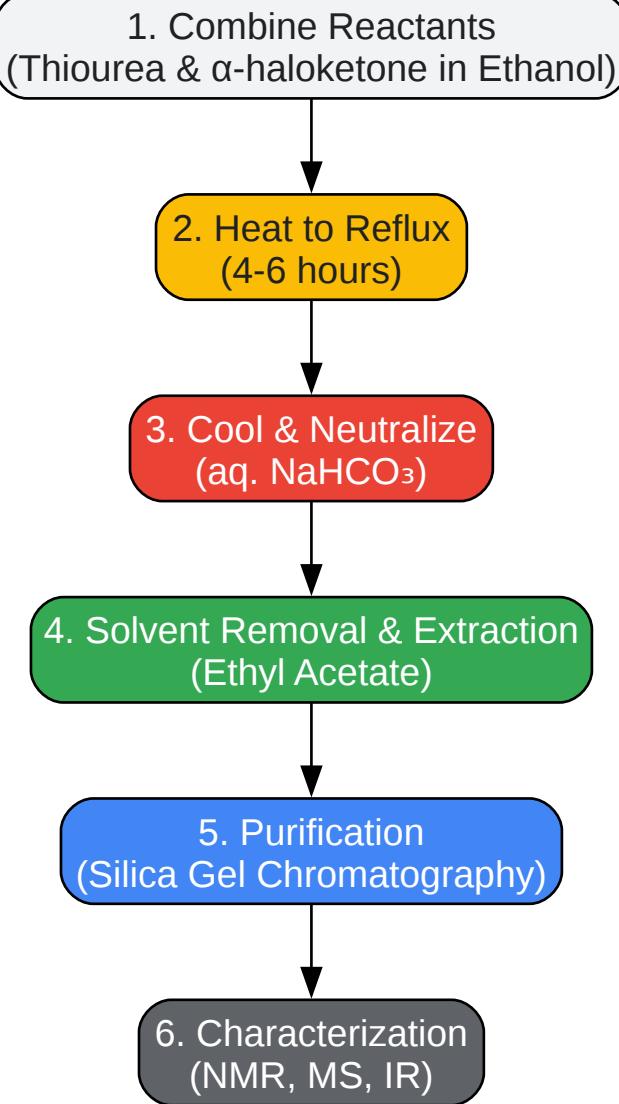
The reaction proceeds through a multi-step mechanism. Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α -haloketone's carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This classic reaction provides a direct and efficient route to the 2-aminothiazole core.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Synthetic Precursors

- Thiourea (CAS: 62-56-6): Serves as the source of the nitrogen and sulfur atoms for the thiazole ring.
- 1-chloro-4-hydroxybutan-2-one (or its bromo-analog): This α -haloketone provides the carbon backbone and the essential 2-hydroxyethyl side chain. It can be prepared from commercially available precursors.


Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Hantzsch synthesis.^{[6][7]}

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

- **Addition of Reactant:** To the stirring solution, add 1-chloro-4-hydroxybutan-2-one (1.0 equivalent) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step is crucial as the reaction produces HCl as a byproduct.
- **Extraction:** Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x volume).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure **2-Amino-5-(2-hydroxyethyl)thiazole**.

Experimental Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-5-(2-hydroxyethyl)thiazole**.

Spectroscopic Characterization

Structural confirmation is essential. While specific spectra for this exact compound are not readily available in public databases, the expected data can be reliably predicted based on its structure and data from closely related analogs.[7][8]

Proton (¹ H)	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	6.5 - 7.0	Broad Singlet	2H
Thiazole C4-H	6.8 - 7.2	Singlet	1H
-OH	4.5 - 5.5	Triplet (or Broad s)	1H
-CH ₂ -OH	3.6 - 3.8	Triplet	2H
Thiazole-CH ₂ -	2.8 - 3.0	Triplet	2H

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

- ¹³C NMR: Expected peaks around δ 168 (C2-NH₂), 140 (C5), 110 (C4), 60 (-CH₂OH), and 30 (Thiazole-CH₂-).
- Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (amine, ~3300-3400 cm⁻¹), O-H stretching (alcohol, broad, ~3200-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching.
- Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]⁺ is approximately 145.0430.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Eye Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
Acute Toxicity, Inhalation	H332: Harmful if inhaled	GHS07 (Exclamation Mark)

Table 4: GHS Hazard Information[3]

- Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid formation of dust and aerosols.[9]
- Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) in a dark place is recommended. [1][3]
- Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13][14]

Role as a Versatile Heterocyclic Scaffold

The 2-aminothiazole core is present in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib, the H₂ receptor antagonist Famotidine, and several cephalosporin antibiotics.[4][6] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with protein targets through the endocyclic nitrogen and the exocyclic amine.

Intermediate for Kinase Inhibitor Synthesis

The structure of **2-Amino-5-(2-hydroxyethyl)thiazole** is particularly relevant to the synthesis of kinase inhibitors. The core structure is a key component of the anti-cancer drug Dasatinib (Sprycel®).[6] The 2-amino group serves as an anchor point for coupling with other heterocyclic systems, while the side chain at the 5-position can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The hydroxyethyl group, specifically, can improve aqueous solubility and act as a hydrogen bond donor, enhancing interactions within a kinase's ATP-binding pocket.

Utility in Lead Optimization

In drug development, the hydroxyethyl side chain offers a strategic advantage. It provides a site for further chemical elaboration, such as etherification or esterification, allowing for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its presence can mitigate the lipophilicity often associated with complex heterocyclic compounds, leading to more drug-like candidates. The use of deuterated analogs of such compounds is also employed in metabolic studies to trace drug pathways and understand pharmacokinetics.

[15]

Conclusion

2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its combination of the proven 2-aminothiazole core with a functionalized side chain provides researchers with a powerful tool for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 105773-93-1 | 2-Amino-5-(2-hydroxyethyl)thiazole - AiFChem [aifchem.com]
- 3. achmem.com [achmem.com]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Amino-5-(ethyl-d5)-thiazole [myskinrecipes.com]
- To cite this document: BenchChem. [2-Amino-5-(2-hydroxyethyl)thiazole CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174819#2-amino-5-2-hydroxyethyl-thiazole-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com